A Technical Guide to Naphthalic Acid: From a Historical Misnomer to a Modern Synthetic Precursor
A Technical Guide to Naphthalic Acid: From a Historical Misnomer to a Modern Synthetic Precursor
An in-depth exploration of the discovery and historical synthesis of both the historical "naphthalic acid" (now phthalic acid) and the modern naphthalene-1,8-dicarboxylic acid, prepared for researchers, scientists, and drug development professionals.
Executive Summary
The term "naphthalic acid" carries a historical ambiguity that is crucial to understand for a comprehensive grasp of its chemistry. Originally, the name was given to the compound we now know as phthalic acid, a benzene derivative. Today, naphthalic acid refers to naphthalene-1,8-dicarboxylic acid, a key intermediate in the synthesis of dyes, pigments, and optical brighteners. This guide elucidates the discovery and historical synthesis methods for both of these compounds, providing detailed experimental protocols and quantitative data to support further research and development.
The Historical "Naphthalic Acid": The Discovery of Phthalic Acid
In 1836, the French chemist Auguste Laurent reported the synthesis of a new acid by oxidizing naphthalene tetrachloride. Believing it to be a derivative of naphthalene, he aptly named it "naphthalic acid". However, subsequent analysis by the Swiss chemist Jean Charles Galissard de Marignac revealed that the compound was, in fact, a benzene dicarboxylic acid. Following this correction, Laurent renamed the substance phthalic acid, derived from the word "naphthalene".
Historical Synthesis of Phthalic Acid
The earliest methods for synthesizing what was then called "naphthalic acid" involved the oxidation of naphthalene derivatives.
1.1.1. Oxidation of Naphthalene Tetrachloride with Nitric Acid (Laurent, 1836)
1.1.2. Oxidation of Naphthalene with Fuming Sulfuric Acid
A later 19th-century method involved the oxidation of naphthalene using fuming sulfuric acid with mercury or mercury(II) sulfate as a catalyst.[1] This approach represented an improvement in terms of yield and selectivity over the earlier nitric acid oxidation.
Modern Naphthalic Acid: Naphthalene-1,8-dicarboxylic Acid
The compound known today as naphthalic acid, systematically named naphthalene-1,8-dicarboxylic acid, is a significantly different molecule. Its primary historical and industrial synthesis route involves the oxidation of acenaphthene, a tricyclic aromatic hydrocarbon.
Discovery of Naphthalene-1,8-dicarboxylic Acid
The first synthesis of naphthalene-1,8-dicarboxylic acid is attributed to Bamberger and Philipp in 1887, who produced it by the oxidation of acenaphthene. This discovery opened the door to a new class of naphthalic derivatives with important industrial applications.
Historical Synthesis of Naphthalene-1,8-dicarboxylic Acid and its Anhydride
The conversion of acenaphthene to naphthalic acid (or its anhydride) has been a subject of extensive research, leading to various synthetic strategies over the years.
2.2.1. Liquid-Phase Oxidation with Chromic Acid/Dichromate
One of the earliest and most common laboratory methods for the synthesis of naphthalic acid is the oxidation of acenaphthene using chromium(VI) reagents, such as chromic acid or alkali metal dichromates, in an acidic medium.
Experimental Protocol: Oxidation of Acenaphthene with Sodium Dichromate in Glacial Acetic Acid
A general and effective laboratory-scale procedure for the synthesis of 1,8-naphthalic anhydride from acenaphthene is as follows:
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Reaction Setup: To a reaction flask, add acenaphthene (15 g, 0.1 mol) to 500 mL of glacial acetic acid.
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Addition of Oxidant: Slowly add sodium dichromate (55 g, 0.2 mol) to the mixture.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the hot reaction mixture into 2,000 mL of ice water.
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Isolation and Purification: A solid precipitate will form. Filter the mixture and dry the filter cake to obtain 1,8-naphthalic anhydride.[2]
This method has been reported to yield approximately 16 g of 1,8-naphthalic anhydride (an 80% yield).[2]
2.2.2. High-Pressure Oxidation with Alkali Metal Dichromate
An industrial method developed in the mid-20th century involved the oxidation of acenaphthene under high pressure and temperature.
Experimental Protocol: High-Pressure Oxidation of Acenaphthene
This method, detailed in a 1945 patent, provides a high yield of naphthalic acid.[3]
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Reaction Mixture: A mixture of 130 parts of acenaphthene, 400 parts of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), and 1400 parts of water is charged into an autoclave.
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Reaction Conditions: The mixture is heated to between 200°C and 230°C for approximately 15 hours. The pressure in the autoclave typically ranges from 210 to 400 lbs/in².[3]
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Product Isolation: After cooling, the naphthalic acid is isolated from the reaction mixture. The reported yield for this process is approximately 78.5%.[3]
2.2.3. Catalytic Vapor-Phase Oxidation
With the advent of modern industrial chemistry, catalytic vapor-phase oxidation of acenaphthene became a more efficient and economical method for producing 1,8-naphthalic anhydride.[4] This process typically utilizes a vanadium pentoxide (V₂O₅) catalyst.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the historical synthesis methods of phthalic anhydride (from naphthalene) and 1,8-naphthalic anhydride (from acenaphthene).
Table 1: Historical Synthesis of Phthalic Anhydride from Naphthalene
| Method | Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Vapor-Phase Oxidation | Air | Vanadium Pentoxide (V₂O₅) | 350-450 | High (Industrial) | [5] |
Table 2: Historical Synthesis of 1,8-Naphthalic Anhydride from Acenaphthene
| Method | Oxidizing Agent | Solvent/Medium | Temperature (°C) | Pressure | Yield (%) | Reference |
| Liquid-Phase Oxidation | Sodium Dichromate | Glacial Acetic Acid | Reflux | Atmospheric | ~80 | [2] |
| High-Pressure Liquid-Phase Oxidation | Sodium Dichromate | Water | 200-230 | 210-400 lbs/in² | ~78.5 | [3] |
| Catalytic Vapor-Phase Oxidation | Air | Vanadium Pentoxide (V₂O₅) | >360 | Atmospheric | 87 | [4] |
Visualization of Historical Development
The following diagram illustrates the historical progression of the discovery and synthesis related to "naphthalic acid".
Caption: Historical timeline of the discovery and synthesis of "naphthalic acids".
Conclusion
The history of naphthalic acid is a compelling example of the evolution of chemical nomenclature and synthetic methodology. What began as a misnomer for phthalic acid has evolved to define a distinct and industrially significant molecule, naphthalene-1,8-dicarboxylic acid. The development of its synthesis from early laboratory-scale oxidations of acenaphthene to modern, high-yield catalytic processes underscores the progress in organic chemistry. This guide provides a foundational understanding of these historical pathways, offering valuable context and detailed protocols for today's researchers in chemistry and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2379032A - Process for the preparation of naphthalic acids - Google Patents [patents.google.com]
- 4. US3708504A - Manufacture of naphthalene-1,8-dioic anhydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
